molecular formula C8H8N2O2S B8408800 5-Methyl-2-nitrobenzenecarbothioamide

5-Methyl-2-nitrobenzenecarbothioamide

Cat. No. B8408800
M. Wt: 196.23 g/mol
InChI Key: RULUTUUAPJIDEL-UHFFFAOYSA-N
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Patent
US05631206

Procedure details

7.0 g (0.040 mol) of the product from Step A was suspended in toluene (140 mL). Lawesson's reagent (9.4 g, 0.023 mol) was added and the resulting mixture heated at 100° for 3 h (the mixture became homogeneous at 85° C.). After cooling to room temperature, the toluene was removed on the rotary evaporator. The residue was flash chromatographed on silica gel eluting with 20% ethyl acetate/hexane to furnish 7.2 g (95% yield) of the title compound as a yellow semisolid. 1H NMR (400 MHz, CDCl3) δ 7.92-7.94 (d,1H), 7.93 (br s, 1H, overlap with doublet), 7.25-7.32 (m,2H), 7.17 (br s, 1H), 2.45 (s,3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([NH2:9])=O.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:23])=CC=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([C:7](=[S:23])[NH2:9])[CH:10]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)N)C1)[N+](=O)[O-]
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Step Three
Name
Quantity
140 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated at 100° for 3 h (the mixture
Duration
3 h
CUSTOM
Type
CUSTOM
Details
became homogeneous at 85° C.
CUSTOM
Type
CUSTOM
Details
the toluene was removed on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with 20% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C(C1)C(N)=S)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 159.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.